molecular formula C19H12FN3O3S B2428201 N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-83-9

N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2428201
CAS No.: 946246-83-9
M. Wt: 381.38
InChI Key: NFDMKQDAHZXBID-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide is a high-purity chemical compound designed for research applications. This multi-heterocyclic compound features a furo[3,2-b]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecular scaffold incorporates both thiophene and pyridine moieties, which are frequently investigated for their antimicrobial potential. Similar thiophene-carboxamide derivatives have demonstrated promising antibacterial efficacy against resistant pathogens, including extended-spectrum β-lactamase (ESBL)-producing E. coli strains, by targeting bacterial enzymes such as β-lactamase . Furthermore, fused heterocyclic systems like this are of significant interest in kinase inhibition research and the development of potential therapeutic agents for various diseases . The structural complexity of this compound makes it a valuable building block for constructing more complex polyheterocyclic ensembles through chemical transformations such as oxidative dimerization . Researchers can utilize this compound in antimicrobial studies, enzyme inhibition assays, and as a key intermediate in synthetic organic chemistry for the development of novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(thiophene-2-carbonylamino)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3S/c20-11-5-7-12(8-6-11)22-19(25)17-16(15-13(26-17)3-1-9-21-15)23-18(24)14-4-2-10-27-14/h1-10H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDMKQDAHZXBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CS4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the thiophene-2-carboxamido group and finally the attachment of the 4-fluorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure could impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide include:

  • N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
  • N-(5-chloro-2-fluorophenyl)-3-thiophenecarboxamide
  • 3-chloro-N-(4-fluorophenyl)-2-thiophenecarboxamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and the furo[3,2-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

N-(4-fluorophenyl)-3-(thiophene-2-amido)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant studies that illustrate its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of a furo[3,2-b]pyridine core, a thiophene moiety, and a 4-fluorophenyl group. The synthesis typically involves multi-step organic reactions, starting with the formation of the furo[3,2-b]pyridine structure, followed by the introduction of the thiophene-2-amido group and finally attaching the fluorophenyl group. Reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors can modulate signaling pathways, potentially leading to therapeutic effects.
  • Proteins : Interactions with proteins can alter their function, influencing cellular processes such as apoptosis or proliferation.

The specific pathways and interactions are still under investigation, but preliminary data suggest that the compound may exhibit anticancer properties through modulation of key signaling pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compounds showed IC50 values in the micromolar range, indicating significant potency .
CompoundCell LineIC50 (µM)
Derivative AMCF-715.63
Derivative BMEL-818.92

Mechanistic Insights

Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells in a dose-dependent manner. This suggests that this compound could be acting through mechanisms that promote programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the functional groups or backbone structures can lead to variations in potency and selectivity. For example:

  • Fluorination at different positions on the phenyl ring can enhance lipophilicity and receptor binding affinity.
  • Substitutions on the thiophene moiety can alter electronic properties, impacting biological interactions.

Q & A

Basic: How to design an efficient synthetic route for this compound?

Answer:
A microwave-assisted approach can significantly reduce reaction times compared to classical thermal conditions. For example, microwave irradiation (150–200 W, 80–120°C) has been successfully applied to synthesize structurally similar furo[3,2-b]pyrrole derivatives, achieving yields of 75–85% within 10–20 minutes . Additionally, multicomponent electrocatalytic methods under ambient conditions (e.g., using NH4_4Br as a mediator) offer a green chemistry alternative, enabling one-pot synthesis of fused heterocycles with yields up to 82% . Key steps include optimizing solvent polarity (e.g., acetonitrile for dielectric heating) and monitoring reaction progress via TLC or HPLC.

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • X-ray crystallography is definitive for resolving the fused furopyridine core and substituent orientations. For example, thieno[2,3-b]pyridine analogs were resolved with C–C bond lengths of 1.36–1.48 Å and dihedral angles of 5–15° between aromatic rings .
  • 1^1H/13^{13}C NMR can confirm regioselectivity: the thiophene-2-amido group typically shows a deshielded amide proton at δ 10.2–10.8 ppm, while the furopyridine C=O resonates at δ 165–170 ppm .
  • HRMS ensures molecular integrity (e.g., calculated vs. observed m/z within 3 ppm error).

Advanced: How to address contradictory data in reaction yields under varying conditions?

Answer:
Discrepancies often arise from competing side reactions (e.g., hydrolysis of the carboxamide group or thiophene ring oxidation). Systematic analysis includes:

  • HPLC tracking of intermediates to identify byproducts (e.g., over-oxidized thiophene derivatives).
  • Kinetic studies under controlled microwave power (e.g., 100 W vs. 200 W) to correlate energy input with degradation pathways .
  • Computational modeling (DFT) to assess thermodynamic stability of intermediates. For instance, electron-withdrawing groups on the 4-fluorophenyl ring may increase susceptibility to nucleophilic attack, reducing yields in polar solvents .

Basic: What purification strategies are effective for this compound?

Answer:

  • Column chromatography with gradient elution (hexane/EtOAc 3:1 → 1:2) effectively separates carboxamide derivatives from unreacted starting materials.
  • Recrystallization from ethanol/water (7:3) at 4°C yields high-purity crystals (>98% by HPLC), as demonstrated for structurally similar N-(4-fluorophenyl)pyridinecarboxamides .
  • Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the furopyridine ring.

Advanced: How to evaluate structure-activity relationships (SAR) for biological targets?

Answer:

  • Bioisosteric replacement : Substitute the thiophene-2-amido group with furan or pyrrole analogs to assess π-stacking interactions. For example, N-(4-fluorophenyl) derivatives with a thiazolidinone moiety showed enhanced kinase inhibition (IC50_{50} < 50 nM) .
  • Crystallographic docking : Align the compound with co-crystal structures of target proteins (e.g., MET kinase) to identify key hydrogen bonds (e.g., between the carboxamide oxygen and Lys1110) .
  • In vitro assays : Measure IC50_{50} values against panels of cancer cell lines (e.g., HCT-116, MDA-MB-231) and compare with control compounds lacking the 4-fluorophenyl group .

Basic: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Solvent screening : Use DMF or DMAc for high solubility of aromatic intermediates (>50 mg/mL at 25°C).
  • Catalyst loading : Reduce Pd(OAc)2_2 from 5 mol% to 1 mol% by adding TBAB (tetrabutylammonium bromide) to stabilize colloidal catalysts .
  • Process analytical technology (PAT) : Inline FTIR monitors carbonyl stretching frequencies (1700–1750 cm1^{-1}) to detect reaction completion.

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : The electron-deficient furopyridine core resists nucleophilic attack in PBS (pH 7.4), with <5% degradation after 24 hours at 37°C .
  • Oxidative resistance : The 4-fluorophenyl group reduces electron density on the aromatic ring, minimizing cytochrome P450-mediated oxidation. LC-MS/MS analysis of rat plasma metabolites identifies only trace hydroxylated derivatives .

Basic: How to validate synthetic intermediates using spectroscopic data?

Answer:

  • IR spectroscopy : Confirm amide bond formation via N–H stretching (3270–3320 cm1^{-1}) and C=O absorption (1640–1680 cm1^{-1}).
  • 19^{19}F NMR : The para-fluorine atom on the phenyl ring appears as a singlet at δ -115 to -120 ppm, with coupling constants (J = 8–12 Hz) indicating minimal steric hindrance .

Advanced: How to resolve conflicting bioactivity data across assay platforms?

Answer:

  • Assay standardization : Use ATP concentration-matched kinase assays (e.g., 10 μM ATP for MET kinase) to minimize false negatives.
  • Plasma protein binding : Measure free fraction via equilibrium dialysis; >95% binding to albumin may reduce in vivo efficacy despite high in vitro potency .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}) independent of enzymatic activity.

Basic: What safety precautions are required during synthesis?

Answer:

  • PPE : Use nitrile gloves and chemical goggles due to potential irritancy of fluorinated intermediates.
  • Waste disposal : Neutralize reaction quench liquids (e.g., 1 M NaOH for acidic byproducts) before disposal .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DCM, THF).

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